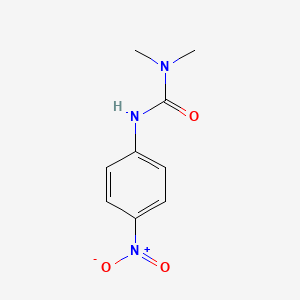

1,1-Dimethyl-3-(4-nitrophenyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical Research

Urea derivatives represent a cornerstone in modern chemical and pharmaceutical research due to their versatile structural and functional properties. The urea moiety's ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, makes it a valuable scaffold in drug design. nih.gov This interaction is crucial for modulating the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. nih.gov Consequently, urea-based compounds have been successfully developed as anticancer, antibacterial, and antiproliferative agents. nih.govresearchgate.net Beyond medicine, urea derivatives are also integral to materials science, where their hydrogen-bonding capabilities are harnessed to create supramolecular assemblies and functional materials.

Specificity of 1,1-Dimethyl-3-(4-nitrophenyl)urea within the Urea Class

The uniqueness of this compound lies in its specific substitution pattern. The 4-nitrophenyl group contains a potent electron-withdrawing nitro group (-NO2), which significantly influences the electronic environment of the entire molecule. This can enhance its ability to participate in certain chemical reactions and interactions.

The 1,1-dimethyl substitution on the other nitrogen atom is also significant. It sterically hinders one side of the urea backbone, which can affect the molecule's conformational preferences and its binding interactions with target molecules. nih.gov Unlike ureas with hydrogen atoms on both nitrogens, the dimethylated nitrogen cannot act as a hydrogen bond donor, which can lead to more specific binding modes.

A summary of the physicochemical properties of this compound and related compounds is presented below.

| Property | This compound | 1,3-Bis(4-nitrophenyl)urea | (4-Nitrophenyl)urea (B1584136) |

| Molecular Formula | C9H11N3O3 | C13H10N4O5 | C7H7N3O3 |

| Molecular Weight | 209.21 g/mol | 302.24 g/mol sigmaaldrich.com | 181.15 g/mol chem960.com |

| CAS Number | 7159-97-9 nih.gov | 587-90-6 sigmaaldrich.com | 556-10-5 chem960.com |

This table is generated based on available data and may not be exhaustive.

Overview of Current Research Landscape and Emerging Themes

While dedicated research solely on this compound is not extensively documented in publicly available literature, the current research landscape for closely related nitrophenyl-substituted ureas provides strong indications of its potential areas of investigation. A significant emerging theme is the exploration of these compounds as targeted therapeutic agents.

Research into various nitrophenyl urea derivatives has demonstrated their potential as potent inhibitors of enzymes implicated in diseases like cancer. For instance, certain phenyl urea derivatives are being investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov Although some compounds with nitro groups are flagged for potential metabolic instability, their potent activity encourages further investigation and structural modification. nih.gov

Furthermore, studies on other aryl urea derivatives have highlighted their promise as antiproliferative agents and inhibitors of kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in metastatic breast cancer. nih.govnih.gov The synthesis and evaluation of libraries of urea compounds allow for the elucidation of structure-activity relationships, where the electronic nature of substituents on the phenyl ring plays a crucial role. nih.gov

Another area of interest is the antibacterial potential of nitrophenyl urea derivatives. For example, metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. dntb.gov.ua This suggests that this compound could serve as a ligand for the development of new antimicrobial agents.

The table below summarizes the reported biological activities of some related nitrophenyl urea derivatives, illustrating the research focus in this area.

| Compound/Derivative Class | Reported Biological Activity | Research Focus | Reference(s) |

| Phenyl Urea Derivatives | IDO1 Inhibition | Cancer Immunotherapy | nih.gov |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea | Antiproliferative | Anticancer Agents | nih.gov |

| Urea compounds with nitrophenyl moiety | FGFR1 Inhibition | Metastatic Breast Cancer | nih.gov |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea Metal Complexes | Antibacterial | Antimicrobial Agents | dntb.gov.ua |

This table presents a selection of research findings on related compounds and is intended to be illustrative of the potential research landscape.

Structure

3D Structure

Properties

CAS No. |

7159-97-9 |

|---|---|

Molecular Formula |

C9H11N3O3 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

1,1-dimethyl-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |

InChI Key |

UPFXGZRGZGFYDC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Research

Strategies for Urea (B33335) Bond Formation in N-Phenylureas

The synthesis of N-phenylureas, including the specific compound 1,1-dimethyl-3-(4-nitrophenyl)urea, relies on the formation of a stable urea bond. Several key synthetic strategies have been developed and refined to achieve this, each with its own advantages and limitations. These methods primarily involve the reaction of an amine with a suitable carbonyl source.

Nucleophilic Addition of Amines to Isocyanates

A cornerstone in the synthesis of N-substituted ureas is the nucleophilic addition of an amine to an isocyanate. nih.govnih.gov This reaction is generally efficient and high-yielding. The isocyanate group, with its electrophilic carbon atom, readily reacts with the nucleophilic amine. nih.gov For the synthesis of unsymmetrical ureas, an isocyanate is reacted with a primary or secondary amine. nih.gov This method is widely applicable for creating a diverse range of urea derivatives. nih.govnih.gov

The general mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom of the isocyanate. This forms the stable urea linkage. The reaction's efficiency can be influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate.

For instance, the synthesis of 1-methyl-3-(4-nitrophenyl)urea has been achieved by reacting 4-nitrophenyl isocyanate with methylamine (B109427) in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Approaches Involving Phosgene (B1210022) or Triphosgene Reagents

Historically, phosgene (COCl₂) was a primary reagent for synthesizing isocyanates, which are key intermediates in urea production. nih.govnih.gov The reaction of an amine with phosgene generates an isocyanate, which can then be reacted with another amine to form a urea. nih.gov However, the extreme toxicity of phosgene gas has led to a significant shift towards safer alternatives. nih.govnih.gov

Triphosgene, or bis(trichloromethyl) carbonate, has emerged as a crystalline, stable, and safer substitute for phosgene. nih.gov It can be used to generate isocyanates in situ from amines, which then react with another amine to form the desired urea. nih.gov This one-pot procedure is advantageous as it avoids the isolation of the often hazardous isocyanate intermediate. ineosopen.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. ineosopen.org Other phosgene substitutes that have been explored include 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1,1'-carbonylbisbenzotriazole. nih.govnih.gov

Condensation Reactions with p-Nitroaniline Derivatives

The direct condensation of p-nitroaniline or its derivatives with a suitable carbonyl source or another amine in the presence of a coupling agent represents another pathway to form the urea linkage. While less common than the isocyanate route for this specific type of urea, condensation reactions are a fundamental strategy in organic synthesis.

One relevant approach involves the reaction of nitrobenzene (B124822) with urea in the presence of a base to produce p-nitrosoaniline, which can be further converted to p-nitroaniline. ineosopen.org This highlights the reactivity of urea as a nitrogen source in reactions with nitroaromatic compounds. A more direct method for forming unsymmetrical ureas involves the reaction of an amine with a carbamate (B1207046), such as 4-nitrophenyl-N-benzylcarbamate, which acts as an activated carbonyl species. bioorganic-chemistry.com The 4-nitrophenyl group serves as a good leaving group, facilitating the attack by another amine to form the urea. bioorganic-chemistry.com

Furthermore, a process for producing p-nitroaniline involves the condensation of aniline (B41778) with a ketone, followed by nitration and hydrolysis, demonstrating the manipulation of aniline derivatives to achieve the desired substitution pattern. nih.gov While not a direct urea formation step, it underscores the importance of condensation reactions in synthesizing key precursors.

Alternative Synthetic Routes (e.g., Carbon Dioxide Activation, Rearrangements)

Beyond the classical methods, several alternative strategies for urea synthesis have been developed, often focusing on greener and more atom-economical approaches.

Carbon Dioxide Activation: The use of carbon dioxide (CO₂) as a C1 building block for urea synthesis is an attractive, environmentally friendly option. organic-chemistry.org Electrocatalytic methods are being explored to facilitate the reaction of CO₂ with nitrogenous species to form urea, though this technology is still in development. nih.gov

Rearrangement Reactions: The Curtius rearrangement provides a pathway to isocyanates from acyl azides. organic-chemistry.org The acyl azide, typically generated from a carboxylic acid, rearranges upon heating to an isocyanate, which can then be trapped by an amine to form a urea. organic-chemistry.org Similarly, the Hofmann rearrangement of primary amides in the presence of a halogen and base can generate an isocyanate intermediate for urea synthesis. organic-chemistry.org

Catalytic Carbonylation: Palladium-catalyzed carbonylation of azides in the presence of amines and carbon monoxide (CO) offers a direct route to unsymmetrical ureas. organic-chemistry.org Ruthenium pincer complexes have also been shown to catalyze the synthesis of ureas from amines using N,N-dimethylformamide (DMF) as a CO surrogate. nih.gov

Targeted Synthesis of this compound Analogues

The synthesis of analogues of this compound is driven by the desire to explore structure-activity relationships (SAR) for various biological applications. This involves the systematic modification of the core structure.

Design Principles for Positional and Substituent Modification

The design of analogues of this compound is guided by established principles of medicinal chemistry and materials science, aiming to modulate the compound's properties through strategic structural changes.

Substituent Variation on the Phenyl Ring: Replacing the nitro group with other substituents of varying electronic and steric properties is a common strategy. This includes:

Electron-donating groups (e.g., alkyl, alkoxy) to increase electron density in the phenyl ring.

Electron-withdrawing groups of different strengths (e.g., halogens, cyano, trifluoromethyl) to fine-tune the electronic character. nih.gov

Hydrogen bond donors and acceptors (e.g., hydroxyl, amino) to alter intermolecular interactions. researchgate.net

Modification of the Dimethylamino Group: The N,N-dimethyl moiety can also be altered. Replacing the methyl groups with other alkyl or aryl substituents can impact solubility, lipophilicity, and steric hindrance around the urea linkage. Introducing cyclic amines, such as piperidine (B6355638) or morpholine, can introduce conformational rigidity. nih.gov

These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design new analogues with enhanced potency, selectivity, or desired physicochemical properties. nih.govresearchgate.netnih.gov

Interactive Data Tables

Table 1: Synthetic Approaches to N-Phenylureas

| Method | Key Reagents | Intermediates | Advantages | Disadvantages |

| Nucleophilic Addition | Amine, Isocyanate | - | High yield, versatile | Isocyanates can be hazardous |

| Phosgene/Triphosgene | Amine, Phosgene/Triphosgene | Isocyanate | Established method | Phosgene is highly toxic, Triphosgene is safer but still requires careful handling |

| Condensation Reaction | Amine, Carbamate/Urea | Activated carbonyl | Avoids isocyanates | Can require harsher conditions or catalysts |

| Rearrangement Reactions | Acyl azide/Amide | Isocyanate | Access to isocyanates from carboxylic acids/amides | Can involve multiple steps |

| Catalytic Carbonylation | Amine, CO/DMF, Catalyst | Metal-carbonyl species | Atom-economical, uses readily available C1 sources | Requires specific catalysts, can be sensitive to reaction conditions |

Table 2: Key Compounds in the Synthesis of this compound and Analogues

| Compound Name | Role in Synthesis |

| This compound | Target Molecule |

| 4-Nitrophenyl isocyanate | Key Intermediate |

| Dimethylamine | Nucleophilic Reagent |

| p-Nitroaniline | Starting material/Precursor |

| Phosgene | Reagent for isocyanate synthesis (historical) |

| Triphosgene | Safer substitute for phosgene |

| 4-Nitrophenylchloroformate | Precursor for carbamates |

| N,N-Dimethylformamide (DMF) | CO surrogate in catalytic reactions |

Stereochemical Considerations in Urea Synthesis

While this compound is an achiral molecule, its stereochemistry is defined by the conformation adopted around the central urea moiety. The planarity of the urea group and the rotational barriers of the C-N bonds give rise to different conformers. The N,N-disubstituted urea core generally enforces specific spatial arrangements of its substituents.

Research on similar structures, such as 1,1-dimethyl-3-phenylurea (fenuron), has been conducted to understand their conformational profiles. medchemexpress.comresearchgate.net Potential energy scans predict the most stable conformers and the rotational barriers between them. In the solid state, the conformation is influenced by intermolecular forces, particularly hydrogen bonding. For the related compound, 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, X-ray crystallography shows a significant dihedral angle of 37.49 (7)° between the planes of the dimethylurea and the phenyl groups, indicating a non-planar structure. cardiff.ac.uk This twisting is a common feature in N,N'-substituted ureas and is critical for how the molecule interacts with its environment. In the crystal lattice, molecules of this type are often linked by N—H⋯O hydrogen bonds, which form stable chains and influence the bulk properties of the material. cardiff.ac.uk

Optimization of Reaction Conditions and Yields for Academic Purposes

For academic research, the synthesis of this compound is typically achieved through the reaction of 4-nitrophenyl isocyanate with N,N-dimethylamine or, alternatively, the reaction of 4-nitroaniline (B120555) with dimethylcarbamoyl chloride. cardiff.ac.ukresearchgate.net The optimization of these reactions is crucial for maximizing yield and purity, which is a common goal in academic studies to demonstrate the efficiency of a synthetic method.

Key parameters that are often varied during optimization include the choice of solvent, reaction temperature, base, and reaction time. The goal is to find conditions that provide the highest possible yield of the desired unsymmetrical urea while minimizing the formation of byproducts, such as the symmetrical 1,3-bis(4-nitrophenyl)urea. Studies on analogous unsymmetrical urea syntheses show that solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile (B52724) are commonly employed. researchgate.netthieme-connect.com The choice of base, if required (e.g., when using a carbamoyl (B1232498) chloride), is also critical, with tertiary amines like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) often providing good results. cardiff.ac.ukthieme-connect.com

The following table summarizes hypothetical optimization data based on common findings in urea synthesis research for academic purposes.

| Entry | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Nitroaniline + Dimethylcarbamoyl chloride | Dichloromethane | Triethylamine | 40 (Reflux) | 1 | ~92 | researchgate.net |

| 2 | 4-Nitrophenyl isocyanate + N,N-Dimethylamine | THF | N/A | 25 (Room Temp) | 12 | ~75 | thieme-connect.com |

| 3 | 4-Nitroaniline + Dimethylcarbamoyl chloride | Acetonitrile | Pyridine | 82 (Reflux) | 12 | ~62 | thieme-connect.com |

| 4 | 4-Nitroaniline + Dimethylcarbamoyl chloride | Acetonitrile | DABCO | 82 (Reflux) | 8 | ~80 | thieme-connect.com |

| 5 | 4-Nitrophenyl carbamate + N,N-Dimethylamine | DMSO | N/A | 25 (Room Temp) | 2 | High | researchgate.net |

Advanced Purification and Isolation Techniques in Urea Chemistry

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity suitable for further research. Standard laboratory techniques are often sufficient, but advanced methods can offer improved efficiency and purity.

Recrystallization is the most common and cost-effective method for purifying solid organic compounds. The choice of solvent is paramount; the ideal solvent dissolves the urea derivative well at high temperatures but poorly at low temperatures. youtube.com For phenylurea derivatives, solvents like ethyl acetate (B1210297) or ethanol/water mixtures are often effective. researchgate.netorgsyn.org The crude product from the synthesis of a similar compound, 1,1-dimethyl-3-(4-methylphenyl)urea, was successfully recrystallized from a mixture of ethyl acetate and diethyl ether. researchgate.net

Chromatographic techniques offer a higher degree of purification.

Flash Column Chromatography: This is a standard and versatile method used to separate the target compound from unreacted starting materials and byproducts. bioorganic-chemistry.comresearchgate.net A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve the best separation.

Anion Exchange Chromatography: This advanced technique can be used for the purification of compounds containing acidic or basic functional groups. While not directly applicable to the neutral this compound itself, it is a powerful tool for purifying related precursors or derivatives that may be ionic. youtube.com

Reverse Osmosis: In specific applications, particularly for purifying aqueous solutions of urea, reverse osmosis has been explored. This membrane-based filtration technique separates molecules based on size and charge, and it has been shown to effectively remove impurities from urea solutions. researchgate.netepo.org

The following table compares various purification techniques applicable to urea chemistry.

| Technique | Principle | Typical Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Recrystallization | Differential solubility at different temperatures | Primary purification of solid crude products | Cost-effective, scalable, high purity for crystalline solids | Requires suitable solvent, potential for product loss in mother liquor | youtube.com |

| Flash Chromatography | Differential adsorption to a solid phase | Purification of non-volatile mixtures, removal of closely related impurities | High resolution, applicable to a wide range of compounds | Requires solvents and solid support, can be time-consuming | bioorganic-chemistry.comresearchgate.net |

| Ion-Exchange Resin Scavenging | Ionic binding of acidic or basic impurities/reagents | Removal of ionic reagents or byproducts from a neutral product | Simplifies workup, avoids aqueous extraction | Limited to removal of ionic species, cost of resin | researchgate.net |

| Reverse Osmosis | Membrane filtration under pressure | Purification of aqueous urea solutions | Can remove a wide range of impurities, environmentally friendly | Primarily for aqueous systems, membrane fouling can occur | epo.org |

Advanced Spectroscopic and Crystallographic Investigations

Molecular Structure Elucidation via X-ray Diffraction Studies

X-ray diffraction analysis is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1,1-Dimethyl-3-(4-nitrophenyl)urea, these studies reveal critical details about its crystal packing, bonding, and the non-covalent interactions that govern its supramolecular architecture.

Single Crystal Growth and Characterization

The successful cultivation of high-quality single crystals is a prerequisite for molecular structure elucidation by X-ray diffraction. For urea (B33335) derivatives, including those with a nitrophenyl group, a common and effective method for crystal growth is the slow evaporation solution technique. nih.govnih.gov This process typically involves dissolving the synthesized compound, this compound, in a suitable organic solvent or a solvent mixture, such as acetone, ethanol, or a combination of ethyl acetate (B1210297) and diethyl ether. nih.govresearchgate.net The solution is then left undisturbed at room temperature, allowing the solvent to evaporate gradually over a period of days to weeks. nih.gov This slow process facilitates the orderly arrangement of molecules into a well-defined crystal lattice.

Once obtained, the crystals are characterized by single-crystal X-ray analysis to determine their unit cell parameters and space group. nih.gov For example, analogous compounds like 1,1-dimethyl-3-(4-methylphenyl)urea have been found to crystallize in the monoclinic system. researchgate.net

Table 1: Representative Crystallographic Data for a Substituted Phenylurea Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C10H14N2O |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 6.8354 (9) |

| b (Å) | 13.8221 (17) |

| c (Å) | 10.2905 (12) |

| β (°) | 90.625 (11) |

| Volume (ų) | 972.2 (2) |

| Z | 4 |

Data sourced from a study on 1,1-dimethyl-3-(4-methylphenyl)urea for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is stabilized by a network of intermolecular interactions. A predominant feature in the crystal packing of urea derivatives is hydrogen bonding. nih.govresearchgate.net Specifically, the amine hydrogen (N-H) of the urea linkage acts as a hydrogen bond donor, forming a strong N-H···O bond with the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov In nitrophenyl-containing structures, the oxygen atoms of the nitro group can also participate as hydrogen bond acceptors. researchgate.net

Conformational Analysis in the Solid State

The conformation of the this compound molecule in the solid state is defined by the relative orientation of its constituent parts, particularly the planarity of the urea group and the torsion angles involving the aromatic ring. Urea derivatives can adopt different conformations, often described as trans or cis with respect to the arrangement around the C-N bonds. researchgate.netnih.gov

In N,N'-disubstituted ureas, a trans,trans conformation is generally preferred. researchgate.netnih.gov The central urea fragment (N-C(O)-N) tends to be planar due to the delocalization of electrons from the nitrogen lone pairs into the carbonyl group. nih.gov The dihedral angle between the plane of the nitrophenyl ring and the plane of the urea group is a key conformational parameter. In similar structures, such as 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, this angle has been found to be relatively small, around 6.51°, indicating a nearly coplanar arrangement which facilitates electronic conjugation. nih.gov The presence of the two methyl groups on one nitrogen atom introduces steric considerations that influence the local geometry around the urea core. nih.gov

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding characteristics within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides a characteristic fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The spectrum is marked by several key bands that confirm the presence of its distinct functional groups. rsc.orgesisresearch.orgnih.gov

A prominent feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The position of this band can be indicative of hydrogen bonding; a shift to lower wavenumbers (a red shift) suggests the involvement of the N-H group in strong intermolecular hydrogen bonding within the crystal lattice. nih.gov The C=O stretching vibration of the urea moiety, often referred to as the Amide I band, gives rise to a very strong absorption typically found between 1640 and 1680 cm⁻¹. derpharmachemica.commdpi.com

The nitro group (NO₂) vibrations are also clearly identifiable. The asymmetric stretching mode (νₐₛ(NO₂)) appears as a strong band around 1540-1560 cm⁻¹, while the symmetric stretching mode (νₛ(NO₂)) is observed near 1340-1350 cm⁻¹. esisresearch.org The C-N stretching vibrations of the urea group and the dimethylamino group contribute to bands in the 1400-1460 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak-Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Very Strong |

| NO₂ Asymmetric Stretch | 1540 - 1560 | Strong |

| N-H Bend (Amide II) | 1500 - 1550 | Strong |

| C-N Stretch | 1400 - 1460 | Medium |

| NO₂ Symmetric Stretch | 1340 - 1350 | Very Strong |

Data compiled from studies on urea and nitrophenyl compounds. esisresearch.orgnih.govderpharmachemica.commdpi.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR measures absorption, Raman detects the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum.

For this compound, the symmetric stretching vibration of the nitro group (νₛ(NO₂)) is particularly prominent, appearing as a very strong and sharp band around 1340 cm⁻¹. esisresearch.org The most intense line in the Raman spectrum of many urea compounds is the symmetric C-N stretching of the CN₂ group, which is expected in the range of 750-830 cm⁻¹. researchgate.net The C=O stretch also appears in the Raman spectrum, though often with less intensity than in the IR spectrum. researchgate.net Aromatic ring vibrations, including ring breathing modes, are also characteristically observed in the Raman spectrum, providing further structural confirmation.

Table 3: Key Raman Shifts for this compound

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Weak |

| C=O Stretch | 1640 - 1680 | Medium |

| NO₂ Asymmetric Stretch | 1540 - 1560 | Medium |

| NO₂ Symmetric Stretch | 1340 - 1350 | Very Strong |

| Aromatic Ring Breathing | ~1000 - 1100 | Strong |

| CN₂ Symmetric Stretch | 750 - 830 | Strong |

Data compiled from studies on urea and nitrophenyl compounds. esisresearch.orgresearchgate.netresearchgate.net

Assignment of Characteristic Vibrational Modes and Band Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the characteristic functional groups and understanding the bonding within a molecule. For urea derivatives, these spectra are characterized by several key vibrational modes.

The FT-IR spectrum of urea and its derivatives typically shows a primary peak around 3400 cm⁻¹ and a secondary peak near 1641 cm⁻¹, which are attributed to the presence of the urea group. derpharmachemica.com The amide I band, primarily associated with the C=O and C-N stretching vibrations, and the amide II band, which arises from N-H in-plane bending and C-N/C-C stretching, are major absorption bands. derpharmachemica.com In a study of various urea and thiourea (B124793) substituted cyclotriphosphazene (B1200923) compounds, the carbonyl (C=O) carbon signal was observed in the ¹³C NMR spectrum at approximately 152-153 ppm. tubitak.gov.tr

The spectral analysis of related compounds provides further insight. For instance, the FT-IR spectrum of hybrid Cu2O-Fe2O3 nanoparticles stabilized by a urea derivative was documented, highlighting the utility of this technique in characterizing complex materials. rsc.org Similarly, the vibrational frequencies for compounds like 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide have been analyzed using FT-IR. researchgate.net The NIST Chemistry WebBook provides reference IR spectra for urea, which can serve as a basis for comparison. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound and related compounds have been well-documented. In a general sense, typical chemical shift ranges for protons and carbons in various organic molecules are well-established. pdx.eduorganicchemistrydata.org For instance, the methyl groups attached to the nitrogen in dimethylurea derivatives give rise to characteristic signals. chemicalbook.comnih.gov

In a study of various substituted ureas, the chemical shifts were recorded on a 400 MHz spectrometer. uva.nl For a related compound, 1,3-diphenylurea, the ¹H NMR spectrum in DMSO-d6 showed a singlet for the NH protons at 8.65 ppm, while the aromatic protons appeared as doublets and triplets between 6.96 and 7.45 ppm. The ¹³C NMR spectrum displayed signals for the carbonyl carbon at 153.0 ppm and for the aromatic carbons between 118.7 and 140.2 ppm. uva.nl

For a series of novel hexakisurea and thiourea cyclotriphosphazene compounds, the ¹H and ¹³C NMR spectra were used for structural identification. tubitak.gov.tr The carbonyl carbon in these urea derivatives typically resonates around 152-153 ppm. tubitak.gov.tr The chemical shifts of protons and carbons are influenced by the electronic effects of neighboring substituents, and extensive tables of typical chemical shifts are available for various functional groups. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Urea Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1,3-Diphenylurea uva.nl | DMSO-d6 | 8.65 (s, 2H, NH), 7.45 (d, 4H), 7.28 (t, 4H), 6.96 (t, 2H) | 153.0 (C=O), 140.2, 129.3, 122.3, 118.7 |

| Hexakis(1-oxyphenyl-3-(4-nitrophenyl) urea)cyclotriphosphazene derivative tubitak.gov.tr | Not specified | NH protons: 8.59, 8.45 | C=O: 152.24 - 153.06 |

| 1,1-Dimethylurea chemicalbook.comnih.gov | D₂O | Not specified | Not specified |

| 1,3-Dimethylurea (B165225) chemicalbook.com | Not specified | 5.69, 2.54 | Not specified |

Note: This table presents a selection of data from the literature and is intended to be illustrative. Chemical shifts can vary depending on the solvent and other experimental conditions.

Dynamic NMR for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) is a powerful technique used to study molecular processes that involve the exchange of nuclei between different magnetic environments. libretexts.orgmontana.edu This is particularly relevant for urea derivatives, where restricted rotation around the C-N bond can lead to the observation of distinct signals for groups that would otherwise be chemically equivalent. montana.edunih.gov

The barrier to rotation around the C-N bond in amides and related compounds has been extensively studied. colostate.eduacs.org This rotation is often slow on the NMR timescale at room temperature, leading to separate signals for substituents on the nitrogen atom. montana.edu As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single peak. mdpi.com The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process. mdpi.com

For example, the rotational barrier in N,N-dimethylacetamide is a classic system studied by DNMR. montana.edu The two methyl groups on the nitrogen are non-equivalent due to the partial double bond character of the C-N bond. montana.edu Studies on carbamates have also utilized DNMR to investigate rotational barriers, which are typically around 15 kcal/mol. colostate.edu Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental DNMR data to provide a more complete understanding of the rotational energy surface. nih.govcolostate.eduacs.orgmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uva.nl

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. For 1,1-dimethylurea, the molecular weight is 88.11 g/mol . chemicalbook.comnih.gov The mass spectrum of 1,3-dimethylurea has also been reported. chemicalbook.com In the analysis of novel urea and thiourea substituted cyclotriphosphazene compounds, MALDI-TOF MS was used for structural characterization. tubitak.gov.tr For instance, the molecular ion peak for a hexakis(1-oxyphenyl-3-(4-nitrophenyl)urea)cyclotriphosphazene derivative was observed at m/z 1768.3280. tubitak.gov.tr The fragmentation patterns can reveal the connectivity of the molecule as weaker bonds tend to break preferentially.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

Urea itself exhibits UV absorption. nist.govnist.gov The introduction of a chromophore, such as a nitrophenyl group, into the urea structure significantly affects the UV-Vis spectrum. The 4-nitrophenyl group is a strong chromophore, and its presence in this compound is expected to result in characteristic absorption bands in the UV-Vis region.

Studies on related compounds have utilized UV-Vis spectroscopy to investigate their properties. For example, the UV-Vis spectra of novel urea and thiourea derivatives have been used to study their interactions with anions, demonstrating their potential as colorimetric sensors. tubitak.gov.tr The electronic spectra of various aromatic compounds, carbonyl compounds, and organic acids have been compiled in databases, which can serve as valuable resources. science-softcon.descience-softcon.descience-softcon.de The UV-Vis spectra of derivatives of 3-(p-methoxyphenyl)-1-methyl-1-nitrosourea have also been documented. nist.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, and a basis set like 6-311G(d,p) or 6-311++G(d,p) to ensure a good balance of accuracy and computational cost. researchgate.netinpressco.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,1-Dimethyl-3-(4-nitrophenyl)urea, the optimization process would refine bond lengths, bond angles, and dihedral (torsion) angles.

The molecular structure features a central urea (B33335) fragment connecting a p-nitrophenyl group and a dimethylamino group. The phenyl ring and the adjacent urea moiety are expected to be nearly coplanar to maximize π-electron delocalization. The nitro group, a strong electron-withdrawing group, and the dimethylamino group, an electron-donating group, create a pronounced electronic asymmetry across the molecule. The optimized geometry is crucial as all other computational properties are derived from this stable conformation.

Table 1: Predicted Geometrical Parameters for this compound Note: The following values are illustrative, based on typical DFT calculations for similar urea derivatives. Specific calculated values for the title compound are not available in the cited literature.

| Parameter | Bond/Atoms | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~1.25 Å | |

| C-N (urea-phenyl) | ~1.38 Å | |

| N-H | ~1.01 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-N (dimethyl) | ~1.46 Å | |

| **Bond Angles (°) ** | ||

| O=C-N | ~122° | |

| C-N-C (urea bridge) | ~125° | |

| O-N-O (nitro) | ~124° | |

| **Dihedral Angles (°) ** | ||

| Phenyl ring - Urea plane | < 20° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. schrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.comschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, namely the dimethylamino group and the phenyl ring. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group. This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor (D-π-A) system and facilitates an intramolecular charge transfer (ICT) upon electronic excitation. A small HOMO-LUMO gap is generally indicative of high chemical reactivity, low kinetic stability, and enhanced polarizability, suggesting the molecule could be a good candidate for nonlinear optical applications. researchgate.net

| Parameter | Description |

|---|---|

| HOMO Energy | Relatively high energy level, indicating good electron-donating capability. |

| LUMO Energy | Low energy level, indicating good electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Expected to be small, facilitating intramolecular charge transfer. |

| HOMO Distribution | Primarily localized on the dimethylamino and phenyl ring moieties. |

| LUMO Distribution | Primarily localized on the nitrophenyl moiety, especially the NO₂ group. |

DFT calculations are widely used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. nih.govnih.gov The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. While theoretical frequencies are often systematically higher than experimental ones, they can be scaled by an appropriate factor to achieve good agreement. esisresearch.org

Infrared (IR) and Raman Spectra : The predicted IR and Raman spectra for this compound would show characteristic peaks for its functional groups. Key expected vibrations include the N-H stretching, C=O stretching of the urea group, and the symmetric and asymmetric stretching of the NO₂ group. esisresearch.org The C-N stretching and phenyl ring vibrations would also be present. esisresearch.org

UV-Vis Spectrum : The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT). mdpi.comrsc.org For a D-π-A molecule like this compound, a significant absorption band in the UV-visible region is expected. This band would correspond to the HOMO→LUMO electronic transition, representing the intramolecular charge transfer from the donor end to the acceptor end of the molecule. researchgate.net

Table 3: Predicted Characteristic Vibrational and Electronic Transitions Note: These are expected spectral regions based on DFT studies of similar compounds. esisresearch.orgesisresearch.org

| Spectrum | Mode/Transition | Expected Wavenumber/Wavelength |

|---|---|---|

| IR / Raman | N-H Stretch | 3200-3400 cm⁻¹ |

| C-H (Aromatic/Aliphatic) | 2900-3100 cm⁻¹ | |

| C=O Stretch | 1650-1700 cm⁻¹ | |

| NO₂ Asymmetric Stretch | 1500-1570 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1330-1370 cm⁻¹ | |

| C-N Stretch | 1200-1350 cm⁻¹ | |

| UV-Vis | π → π* (ICT) | ~300-400 nm |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netorientjchem.org The MEP surface is plotted over the molecule's electron density, with different colors representing different values of the electrostatic potential. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For this compound, the MEP map is expected to show:

Negative Potential (Red) : Concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group. These are the primary sites for electrophilic attack.

Positive Potential (Blue) : Located around the hydrogen atom of the urea's N-H group, making it the most likely site for nucleophilic attack.

Neutral/Intermediate Potential (Green/Yellow) : Spread over the carbon atoms of the phenyl ring and the methyl groups.

Molecules with large dipole moments and significant charge transfer characteristics, like D-π-A systems, are often investigated for their non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. mdpi.com The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). inoe.ro

DFT calculations can effectively predict the components of the hyperpolarizability tensor. nih.gov The total hyperpolarizability (β_tot) is often compared to that of a standard reference material, such as urea, to gauge its potential as an NLO material. mdpi.comresearchgate.net Given its strong intramolecular charge transfer character from the dimethylamino donor to the nitrophenyl acceptor, this compound is expected to possess a large hyperpolarizability value, significantly greater than that of urea. nih.gov

Table 4: Predicted Non-Linear Optical (NLO) Properties Note: Specific values for the title compound are not available in the cited literature. The information is based on general principles for D-π-A systems and comparisons with reference compounds. inoe.ronih.govresearchgate.net

| Property | Symbol | Expected Characteristics |

|---|---|---|

| Dipole Moment | μ | High, due to significant charge separation. |

| Polarizability | α | Enhanced compared to non-substituted analogs. |

| First-Order Hyperpolarizability | β_tot | Significantly larger than that of urea, indicating strong NLO potential. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. crystalsolutions.euwiley-vch.de This analysis allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density (ρ(r)).

Key points of the analysis are the bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these BCPs, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

A high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0) are characteristic of shared interactions (covalent bonds).

A low value of ρ(r) and a positive Laplacian (∇²ρ(r) > 0) indicate closed-shell interactions (like ionic bonds, hydrogen bonds, or van der Waals interactions).

An AIM analysis of this compound would provide quantitative insight into the covalent character of the C-C, C-N, C=O, and N-O bonds, as well as characterize any potential intramolecular hydrogen bonds. crystalsolutions.eu

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics simulations and conformational analysis are pivotal in characterizing the flexibility and structural preferences of this compound. These studies reveal the molecule's accessible conformations and the energy associated with transitioning between them.

Potential Energy Surface (PES) Scanning

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles, a PES scan can identify low-energy conformers (stable states) and the transition states that connect them. For this compound, key rotations would include the bond between the phenyl ring and the urea nitrogen (C-N bond) and the bond between the urea nitrogen and the carbonyl carbon.

Despite the utility of this technique, detailed potential energy surface scans specifically for this compound have not been extensively reported in publicly available scientific literature. Such a study would provide valuable data on the molecule's preferred three-dimensional arrangements.

Rotational Barriers and Conformational Isomerism

The energy required for rotation around single bonds determines the rotational barriers, which in turn governs the conformational isomerism. The urea functionality itself can exhibit a degree of restricted rotation due to resonance, which imparts partial double-bond character to the C-N bonds. The substitution of two methyl groups on one nitrogen and a nitrophenyl group on the other creates a distinct conformational profile.

However, specific computational studies detailing the quantitative rotational barriers and characterizing the resulting conformational isomers for this compound are not readily found in the reviewed literature. Theoretical calculations would be necessary to determine the energy differences between possible planar and non-planar forms and the energetic cost of interconversion.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This modeling is crucial for drug discovery and understanding biological activity.

Prediction of Binding Modes and Affinities with Target Biomolecules

Urea derivatives are known to interact with a variety of biological targets, often through hydrogen bonding facilitated by the urea moiety. For this compound, the nitro group and the aromatic ring also present opportunities for specific interactions within a receptor's binding pocket. A docking simulation would predict the binding mode and estimate the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol).

While docking studies have been performed on various phenyl urea derivatives, showing their potential as inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), specific molecular docking studies and binding affinity predictions for this compound against defined biological targets are not detailed in the available research.

Computational Insights into Non-Covalent Interactions

The stability of a ligand-receptor complex is determined by a network of non-covalent interactions. For this compound, these would include:

Hydrogen Bonds: The urea group's N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

π-Interactions: The electron-rich phenyl ring can engage in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with charged residues.

Hydrophobic Interactions: The dimethyl groups provide hydrophobic character, which can favor interactions with nonpolar pockets in a protein.

Interactions involving the Nitro Group: The electronegative oxygen atoms of the nitro group can act as hydrogen bond acceptors or participate in other electrostatic interactions.

Chemical Reactivity and Degradation Mechanisms

Environmental Degradation Studies:

Hydrolytic Stability and Kinetics in Aquatic Environments:No specific studies on the hydrolytic stability and degradation kinetics of 1,1-Dimethyl-3-(4-nitrophenyl)urea in aquatic environments were identified.

Due to the absence of specific research findings for this compound, it is not possible to generate an article that is both "thorough, informative, and scientifically accurate" while strictly adhering to the provided outline. Constructing such an article would require making unsubstantiated extrapolations from related compounds, which would compromise the integrity and reliability of the information presented.

Microbial Degradation and Biotransformation Pathways

The initial and most common step in the microbial degradation of N,N-dimethyl-substituted phenylurea herbicides is the sequential removal of the two methyl groups from the terminal nitrogen atom. researchgate.netnih.gov This N-demethylation is a critical detoxification step and proceeds through two stages.

First, this compound is converted to the monomethylated metabolite, 1-Methyl-3-(4-nitrophenyl)urea (monomethyl metabolite). Subsequently, the second methyl group is removed to yield (4-Nitrophenyl)urea (B1584136). nih.gov This stepwise N-dealkylation is a well-documented pathway for structurally similar herbicides like diuron (B1670789) and isoproturon. oup.com For instance, the degradation of diuron results in the formation of N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently N-(3,4-dichlorophenyl)urea (DCPU). nih.govnih.gov The rate of demethylation can be influenced by the specific microbial strains present and environmental conditions. nih.gov

Following the initial transformations of the urea (B33335) side chain, the central challenge for microbial degradation is the cleavage of the nitroaromatic ring. The presence of the electron-withdrawing nitro group makes the ring resistant to electrophilic attack, a common mechanism in the degradation of other aromatic compounds. nih.gov Bacteria have developed specialized strategies to overcome this stability.

The typical pathway for the degradation of the resulting 4-nitroaniline (B120555) (from hydrolysis) or related compounds involves initial reduction or modification of the nitro group followed by hydroxylation of the ring. A key intermediate formed from the degradation of the analogous compound N-methyl-4-nitroaniline is 4-aminophenol (B1666318) (4-AP). plos.org This is further converted to 1,2,4-benzenetriol (B23740) (BT). plos.org The dihydroxylated intermediate, 1,2,4-benzenetriol, is then susceptible to oxidative cleavage by ring-cleavage dioxygenases. plos.org These enzymes break the carbon-carbon bond of the aromatic ring, typically between two hydroxylated carbons (intradiol cleavage) or between a hydroxylated carbon and an adjacent non-hydroxylated carbon (extradiol cleavage), leading to the formation of aliphatic acids that can enter central metabolic pathways like the TCA cycle. nih.govnih.gov

Specific enzymes are responsible for each step of the degradation cascade. The initial demethylation and subsequent hydrolysis are catalyzed by distinct enzyme systems.

N-Demethylation: This process is often mediated by cytochrome P450 monooxygenases or Rieske non-heme iron oxygenases. researchgate.netglobalauthorid.com For example, the enzyme system PdmAB, a Rieske oxygenase, has been identified in Sphingomonas species and is responsible for the initial N-demethylation of various N,N-dimethyl-substituted phenylurea herbicides. researchgate.net

Hydrolysis: The cleavage of the amide bond in the (4-nitrophenyl)urea metabolite to release 4-nitroaniline is catalyzed by hydrolases, specifically amidases or aryl acyl amidases. nih.govresearchgate.net A well-characterized enzyme is phenylurea hydrolase A (PuhA), found in Arthrobacter globiformis, which can hydrolyze the urea linkage of several phenylureas directly, without prior demethylation. nih.gov Other hydrolases like LibA, HylA, and Phh have also been identified in various bacteria, demonstrating broad substrate specificity towards phenylurea compounds. nih.govresearchgate.net

Ring Cleavage: The breakdown of the aromatic ring of intermediates like 1,2,4-benzenetriol is carried out by dioxygenase enzymes. For instance, 1,2,4-benzenetriol 1,2-dioxygenase has been implicated in the degradation pathway of 4-nitrophenol. plos.org

Identification and Characterization of Degradation Products and Metabolites

The stepwise degradation of this compound results in a series of distinct intermediate products. By analogy with related phenylurea herbicides and nitroaromatic compounds, the principal metabolites can be identified. nih.govplos.org

The primary degradation pathway leads to the formation of demethylated and hydrolyzed products. The most significant metabolites are listed in the table below.

| Metabolite Name | Chemical Formula | Formation Pathway Step | Reference Compound |

|---|---|---|---|

| 1-Methyl-3-(4-nitrophenyl)urea | C₈H₉N₃O₃ | Mono-N-demethylation of parent compound | DCPMU from Diuron nih.gov |

| (4-Nitrophenyl)urea | C₇H₇N₃O₃ | Di-N-demethylation of parent compound | DCPU from Diuron nih.gov |

| 4-Nitroaniline | C₆H₆N₂O₂ | Hydrolysis of the urea linkage | 3,4-Dichloroaniline from Diuron nih.gov |

| 4-Aminophenol | C₆H₇NO | Monooxygenation of 4-Nitroaniline | Metabolite of N-Methyl-4-nitroaniline plos.org |

| 1,2,4-Benzenetriol | C₆H₆O₃ | Oxidative deamination of 4-Aminophenol | Metabolite of N-Methyl-4-nitroaniline plos.org |

| 1,1-Dimethylurea | C₃H₈N₂O | Hydrolysis of the urea linkage | General hydrolysis product |

The presence of these metabolites in environmental samples can serve as an indicator of the ongoing biodegradation of the parent compound. The aniline (B41778) derivative, in this case, 4-nitroaniline, is a critical intermediate, as its subsequent degradation determines the complete mineralization of the compound. oup.com

Stability Under Diverse Chemical and Environmental Conditions

The persistence of this compound in the environment is influenced by its stability against abiotic degradation processes such as chemical hydrolysis and photolysis.

Phenylurea herbicides are generally stable to chemical hydrolysis in aqueous solutions at neutral pH (pH 4-10) and moderate temperatures. oup.com However, the rate of hydrolysis can increase under strongly acidic or basic conditions. researchgate.net For the related N-nitrosourea derivative, hydrolysis is observed to proceed in basic solutions (pH 8-11) through hydroxide (B78521) ion attack at the carbonyl carbon. rsc.org

Photochemical degradation can occur when the compound is exposed to sunlight, particularly in aqueous environments. oup.com Studies on the related herbicides linuron (B1675549) and monolinuron (B160109) showed slow photodegradation at pH 4, which was slightly enhanced by the presence of nitrates. researchgate.net However, at neutral (pH 7) and basic (pH 9) conditions, these compounds were resistant to photolysis. researchgate.net Oxidation is another potential degradation pathway. Phenylurea herbicides can be degraded by strong oxidants like ozone, with degradation rates influenced by the specific substituents on the phenyl ring. researchgate.net

The stability of the compound is a key factor in its environmental risk profile. Its relative resistance to abiotic degradation means that microbial biotransformation is the most significant pathway for its ultimate removal from the environment. oup.com

Structure Activity and Structure Property Relationship Sar/spr Studies

Influence of Substituents on Molecular and Electronic Properties

The electronic landscape of 1,1-Dimethyl-3-(4-nitrophenyl)urea is largely governed by the electron-withdrawing nature of the nitro group and the conformational effects imposed by the dimethylurea moiety.

The nitro group (NO₂) is a potent electron-withdrawing group, and its presence and location on the phenyl ring significantly modulate the electronic properties of the molecule. This effect is primarily due to a strong negative inductive activity. nih.gov When attached to an aromatic system, the nitro group enhances the charge transfer within the molecule, which can, in turn, enhance NLO response. researchgate.net

The position of the nitro group is critical. Theoretical calculations on nitrophenyl derivatives have shown that the substitution position can have a significant effect on the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rhhz.net For instance, in some fulleropyrrolidine derivatives, an ortho-nitrophenyl substitution was found to raise the LUMO energy by 0.1 eV compared to para- and meta-substitutions, an effect attributed to through-space orbital interactions between the nitro group and the fullerene cage. rhhz.net While the para-position in this compound facilitates a strong resonance effect across the molecule, altering the position to ortho or meta would change the electronic distribution and reactivity.

Increasing the number of nitro groups on the phenyl ring generally enhances the electron-attracting character of the substituent. nih.gov Studies on related compounds have shown that adding more nitro groups can lead to a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO. nih.gov This is because the strong electron-withdrawing nature of multiple nitro groups lowers the LUMO energy level.

Table 1: Effect of Nitro Group Substitution on Electronic Properties

| Substitution Feature | General Effect on Electronic Properties | Supporting Evidence |

|---|---|---|

| Single NO₂ Group | Acts as a strong electron-withdrawing group, enhancing intramolecular charge transfer. researchgate.net | Can lower the LUMO energy, increasing the molecule's electrophilicity. |

| Positional Isomerism (ortho, meta, para) | Substitution position significantly affects LUMO energy levels due to varying inductive and resonance effects. rhhz.net | Ortho-substitution can lead to unique through-space orbital interactions not seen in meta or para isomers. rhhz.net |

The substitution on the nitrogen atoms of the urea (B33335) group is a key determinant of the molecule's conformational preferences. nih.gov The presence of two methyl groups on one of the urea nitrogens in this compound has several important consequences.

Modifying the aromatic ring or introducing heteroatoms are common strategies to fine-tune the properties of phenylurea derivatives. While this compound itself has a specific structure, SAR studies on related compounds provide valuable insights.

Replacing the phenyl ring with other aromatic systems or introducing additional substituents can alter hydrophobicity, electronic properties, and binding selectivity. For example, studies on multimodal anion exchange systems showed that adding hydrophobic aliphatic substituents to a phenyl ring dramatically increased the retention of certain proteins, while fluorine substitution created more subtle changes. nih.gov The introduction of substituents can also modify the ring-current intensity of the benzene (B151609) ring. researchgate.net

Incorporating heteroatoms into the aromatic ring or as substituents can also lead to significant changes. For instance, replacing carbon with nitrogen in the aromatic ring (creating a pyridyl group) would substantially alter the electron distribution and hydrogen bonding capabilities. Similarly, halogen atoms at the ortho position of phenylureas can lead to the formation of intramolecular hydrogen bonds, influencing the dihedral angle between the urea group and the aromatic ring. nih.gov

Correlation Between Structure and Non-Linear Optical Activity

Urea and its derivatives are recognized as important materials for non-linear optical applications. osti.gov This activity stems from the combination of a non-centrosymmetric crystal structure and the capacity for intramolecular charge transfer. osti.gov

The NLO properties of organic molecules like this compound are governed by their molecular structure. Key design principles for enhancing the NLO response include:

Push-Pull Systems: Creating a "push-pull" system is a fundamental strategy. This involves connecting an electron-donating group (the "push") and an electron-withdrawing group (the "pull") through a π-conjugated system (the phenyl ring). In this compound, the urea moiety can act as a donor and the nitro group is a powerful acceptor, facilitating intramolecular charge transfer (ICT), which is crucial for NLO activity. nih.govresearchgate.net

Enhancing Conjugation: The delocalization of π-electrons is central to NLO properties. nih.gov Extending the conjugated system, for example by using larger aromatic systems, can lead to a greater NLO response.

Intramolecular Charge Transfer (ICT): The efficiency of ICT from the donor to the acceptor group is paramount. The choice of strong donors and acceptors, and an efficient conjugated bridge, directly impacts the molecular hyperpolarizability (a measure of NLO activity). nih.gov The nitro group is highly effective in this role. researchgate.net

Hydrogen Bonding: Hydrogen bonding can significantly influence NLO activity. It can lead to self-assembly that amplifies the NLO response or can be used to modulate the signal. rsc.org While the N,N-dimethyl group in the title compound reduces its hydrogen-bonding donor capacity, the remaining N-H group can still participate in such interactions.

Computational chemistry plays a vital role in predicting and understanding the NLO properties of molecules, guiding the synthesis of promising candidates.

In Silico Prediction: Methods like Density Functional Theory (DFT) are widely used to calculate the NLO properties of molecules. nih.gov These calculations can predict geometric parameters, vibrational frequencies, and electronic properties like the HOMO-LUMO gap and molecular hyperpolarizability (β). nih.gov For example, DFT calculations have been used to show that pyrazole (B372694) derivatives with nitro groups could be promising NLO materials, with hyperpolarizability values significantly greater than that of urea, a standard NLO material. nih.gov Global lattice energy minimization can be used to predict stable crystal packing, which is crucial as NLO properties are strongly dependent on the bulk structure. osti.gov

Experimental Validation: Theoretical predictions are validated through experimental techniques. Hyper-Rayleigh scattering is a common method used in solution to measure the first hyperpolarizability (β) of NLO chromophores. researchgate.net Z-scan techniques can be used to determine the nonlinear absorption coefficient. researchgate.net The validation of computational predictions with experimental data is a critical part of the discovery process for new NLO materials. nih.gov For instance, studies on urea have shown that hydrogen bonding in the bulk material can lead to a 2.5-fold increase in molecular hyperpolarizability compared to the value for an isolated molecule, a finding that aligns computational predictions with experimental reality. osti.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| N-ethyl-N-(ethylcarbamoyl)benzamides |

| 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline |

| diethyl-1H-pyrazole-3,5-dicarboxylate |

| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine |

| (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone |

| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates |

| N,N'-diphenylurea |

| N-methyl-N,N'-diphenylurea |

| N,N'-dimethyl-N,N'-diphenyl urea |

| N-Methyl-N-1-naphthyl urea |

| N,N′-di(2,6-diisopropylphenyl)urea |

| 4-nitrophenol |

| 4-hydroxybenzaldehyde |

| 3-morpholino-9-nitrobenzanthrone |

| 3-bromobenzanthrone |

| 2-(p-donor-styryl)-6-nitrobenzothiazole |

| 2-(p-donor-phenyl)-azo-6-nitrobenzothiazole |

| 2-(p-nitro-styryl)-6-donor-benzothiazole |

| 4-(1,1,1-trinitrobutyl)-nitrobenzene |

| 2-(1,1,1-trinitrobutyl)-nitrobenzene |

| salicylaldehyde |

Structure-Reactivity Relationships in Chemical Transformations

The structural features of this compound, particularly the presence of the electron-withdrawing nitro group and the urea moiety, significantly dictate its reactivity in various chemical transformations. These transformations include degradation processes and its ability to form complexes, primarily through hydrogen bonding.

Impact of Structure on Degradation Rates and Pathways

The degradation of phenylurea compounds can proceed through several pathways, including hydrolysis and photodegradation. The rates and predominant pathways for this compound are influenced by its specific substituents.

The photodegradation of nitrophenyl derivatives is also a relevant consideration. The exposure of compounds containing a nitrophenyl group to UV light can lead to the transformation of the nitro group. For example, the photodegradation of nifedipine, which contains a 2-nitrophenyl group, results in the formation of a nitrosophenyl derivative upon UV exposure. researchgate.net A similar photochemical pathway could be anticipated for this compound, potentially leading to the formation of 1,1-dimethyl-3-(4-nitrosophenyl)urea as an intermediate.

The degradation of the urea moiety itself is another critical aspect. The hydrolysis of the amide bonds in the urea structure is a potential degradation route, although this process is generally slow for urea derivatives. oecd.org The presence of the electron-withdrawing 4-nitrophenyl group is expected to influence the susceptibility of the urea C-N bonds to cleavage.

Influence on Complexation Abilities (e.g., Anion Recognition)

The urea functional group is a well-established motif for the recognition and binding of anions, primarily through the formation of hydrogen bonds with the N-H protons. The ability of this compound to act as an anion receptor is significantly enhanced by the electronic properties of the 4-nitrophenyl substituent.

The electron-withdrawing nature of the nitro group increases the acidity of the urea N-H protons, making them more effective hydrogen bond donors. This enhanced acidity promotes stronger binding interactions with anions. researchgate.net Studies on various urea and thiourea (B124793) derivatives containing nitrophenyl groups have demonstrated their efficacy in binding a range of anions, including halides (F⁻, Cl⁻, Br⁻, I⁻) and oxoanions (e.g., H₂PO₄⁻, HSO₄⁻). mdpi.comnih.gov

The binding affinity generally follows the basicity of the anion, with more basic anions like fluoride (B91410) and acetate (B1210297) forming stronger complexes. nih.gov The interaction typically involves the formation of a 1:1 complex where the anion is held within a cleft created by the urea N-H groups. nih.gov In some cases, the strong interaction with basic anions can even lead to the deprotonation of the urea N-H group. researchgate.net

The general trend for halide binding by nitrophenyl urea receptors is F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the charge density and hydrogen bond accepting ability of the halides. nih.gov For oxoanions, the binding affinity is often higher for those with geometries complementary to the arrangement of the urea N-H donors, such as dihydrogen phosphate (B84403). nih.gov

Table 1: Representative Anion Binding Affinities of a Related Nitrophenyl Urea Receptor

| Anion | Binding Affinity (K, M⁻¹) |

| F⁻ | High |

| Cl⁻ | Moderate |

| Br⁻ | Low |

| I⁻ | Very Low |

| H₂PO₄⁻ | High |

| HSO₄⁻ | Moderate |

Note: The data in this table is illustrative and based on the binding behavior of similar nitrophenyl urea-based receptors as detailed in the literature. nih.gov Specific binding constants for this compound are not available.

Crystallographic and Conformational Insights into Chemical Behavior

The solid-state structure and conformational preferences of this compound are crucial for understanding its chemical behavior, including its reactivity and intermolecular interactions.

While a specific crystal structure for this compound was not found in the reviewed literature, extensive crystallographic studies on closely related N-aryl-N′-4-nitrophenyl ureas provide a robust model for its likely solid-state conformation and hydrogen bonding patterns. acs.orgresearchgate.net

These studies reveal that the molecular conformation and hydrogen bonding motifs are intricately linked. In many crystalline phenylurea derivatives, the molecules self-assemble into "urea tape" structures, which are characterized by a network of N-H···O=C hydrogen bonds. acs.org However, the presence of a strong hydrogen bond acceptor like the nitro group can lead to alternative hydrogen bonding patterns where the urea N-H donors interact with the nitro oxygen atoms. acs.org

The conformation of the phenyl ring relative to the urea plane is a key determinant of the hydrogen bonding. In the common urea tape motif, the phenyl rings are typically twisted out of the urea plane. acs.org In contrast, when the urea N-H groups hydrogen bond to the nitro group, the phenyl rings tend to be more coplanar with the urea moiety. acs.org

Computational studies on substituted phenylureas have provided insights into the rotational barriers and conformational energetics. acs.orgnih.gov The rotation around the C(sp²)-N bond in phenylureas is generally hindered, with energy barriers in the range of 8.6-9.4 kcal/mol. nih.gov The preferred conformation of the phenyl group relative to the urea is a balance between steric hindrance and electronic effects.

Advanced Applications in Materials Science and Analytical Chemistry

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization in these systems are non-covalent intermolecular interactions.

The self-assembly of urea (B33335) derivatives is a well-documented phenomenon, leading to the formation of ordered supramolecular structures. While specific studies on the self-assembly of 1,1-Dimethyl-3-(4-nitrophenyl)urea are not extensively detailed in the available literature, the behavior of closely related N-Aryl-N′-4-nitrophenyl ureas provides significant insights. These molecules are known to form well-defined structures, often characterized as "urea tape" structures. acs.org These are essentially one-dimensional ribbons where molecules are linked via hydrogen bonds.

The characterization of such self-assembled structures is typically carried out using a combination of techniques:

X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of molecules in the solid state, revealing the precise bond angles, distances, and intermolecular interactions that dictate the supramolecular architecture. acs.org

Spectroscopic Methods (FT-IR, NMR): Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for studying the hydrogen bonding in urea derivatives, as the N-H and C=O stretching frequencies are sensitive to their involvement in such interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like Nuclear Overhauser Effect (NOE) experiments, can provide information about the conformation of the molecules in solution and the proximity of different atoms, which is crucial for understanding the self-assembly process. acs.org

Microscopy (AFM, TEM): Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to visualize the morphology of the self-assembled structures on surfaces, confirming the formation of tapes, sheets, or other nanostructures. rsc.org

The primary driving force for the self-assembly of urea-based compounds is the formation of robust hydrogen bonding networks. nih.gov In N-Aryl-N′-4-nitrophenyl ureas, the urea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). This allows for the formation of a characteristic α-network, where molecules are linked in a head-to-tail fashion via N−H···O hydrogen bonds, resulting in the "urea tape" motif. acs.org

However, the presence of the nitro group introduces additional complexity and competition in the hydrogen bonding. In some crystal structures of N-Aryl-N′-p-nitrophenyl ureas, the N-H donors have been observed to form hydrogen bonds with the oxygen atoms of the nitro group instead of the urea carbonyl. acs.org This leads to different packing arrangements and molecular conformations. The phenyl rings in the "urea tape" motif are typically twisted out of the plane of the urea group, whereas they are more coplanar in structures where the nitro group is involved in the primary hydrogen bonding. acs.org

Development of Molecular Sensors and Recognition Agents

The ability of the urea functionality to form specific and directional hydrogen bonds makes it an excellent building block for the design of molecular sensors, particularly for anions.

Urea-based receptors have been extensively studied for their ability to bind and recognize anions. The two N-H groups of the urea moiety can act in concert to chelate an anion through hydrogen bonding. The presence of a 4-nitrophenyl group attached to the urea is particularly advantageous for sensor design. The nitro group is a strong electron-withdrawing group, which increases the acidity of the N-H protons, making them better hydrogen bond donors. Furthermore, the nitrophenyl group can act as a chromophore, allowing for colorimetric or spectroscopic detection of the binding event. nih.govmdpi.com

Studies on molecular clefts functionalized with 4-nitrophenyl urea have demonstrated their ability to bind a variety of anions. nih.gov The binding process typically involves the formation of a 1:1 complex between the receptor and the anion, held together by hydrogen bonds. nih.gov This interaction can be monitored by techniques such as UV-Vis and NMR spectroscopy. Upon anion binding, changes in the electronic environment of the chromophore can lead to a visible color change in the solution. nih.govmdpi.com In some cases, particularly with more basic anions like fluoride (B91410), the interaction can proceed beyond hydrogen bonding to the deprotonation of the urea N-H group. nih.gov

| Anion | Binding Constant (K) / M⁻¹ | Binding Stoichiometry (Receptor:Anion) |

|---|---|---|

| F⁻ | 1.8 x 10⁴ | 1:1 |

| Cl⁻ | 1.2 x 10³ | 1:1 |

| Br⁻ | 5.6 x 10² | 1:1 |

| I⁻ | 2.1 x 10² | 1:1 |

| H₂PO₄⁻ | 3.5 x 10⁴ | 1:1 |

| HSO₄⁻ | 2.7 x 10³ | 1:1 |

| NO₃⁻ | 4.5 x 10² | 1:1 |

The selectivity of a urea-based anion sensor is determined by how well the geometry and hydrogen bonding capabilities of the receptor's binding pocket complement a specific anion. For simple acyclic receptors like those based on this compound, the selectivity is often governed by the basicity and shape of the anion.